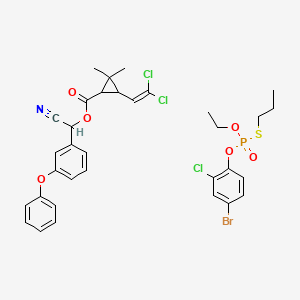![molecular formula C18H21N3O4S B14164545 1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene CAS No. 896071-96-8](/img/structure/B14164545.png)
1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multiple steps. One common method starts with the preparation of substituted indanone and o-phthalaldehyde as raw materials. These are subjected to condensation dehydration to obtain an intermediate, which is then reduced to another intermediate. Finally, substitution reactions are carried out to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene: Shares the dimethoxyethylsulfanyl group but differs in the aromatic core.
Fluorene Derivatives: Compounds like 9-monoalkylfluorenes have similar aromatic structures but different functional groups.
Uniqueness
1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
896071-96-8 |
|---|---|
Fórmula molecular |
C18H21N3O4S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
15-(2,2-dimethoxyethylsulfanyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C18H21N3O4S/c1-18(2)6-12-10(7-24-18)5-11-14-15(25-16(11)21-12)17(20-9-19-14)26-8-13(22-3)23-4/h5,9,13H,6-8H2,1-4H3 |
Clave InChI |
UFDKVXFROJACKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC(OC)OC)C |
Solubilidad |
54.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
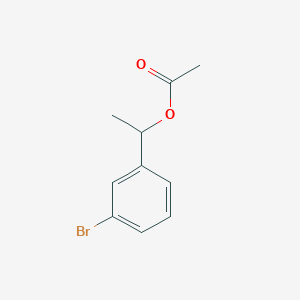
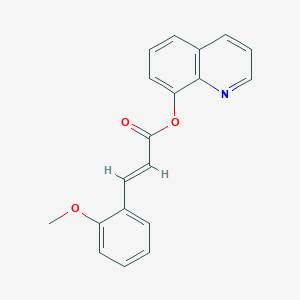
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
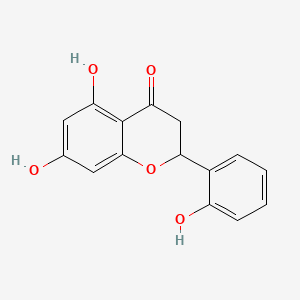
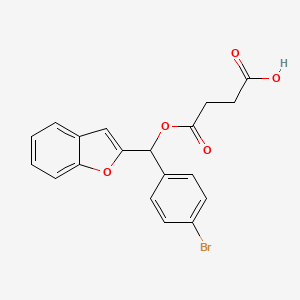


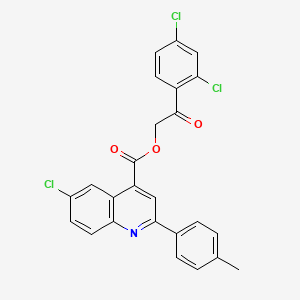
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
